1-(tert-Butylamino)-3-(2-((3-methoxy-1,2,4-oxadiazol-5-yl)methoxy)phenoxy)propan-2-ol hydrochloride
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound consists of a tert-butylamino group attached to the 1-position of a propan-2-ol molecule. The 3-position of the propan-2-ol molecule is attached to a phenoxy group, which is further substituted at the 2-position with a methoxy-1,2,4-oxadiazol-5-yl group .Scientific Research Applications
Pharmacokinetics and Metabolism
Proxodolol’s metabolism has been extensively studied using techniques like Thin Layer Chromatography (TLC), mass spectrometry, and Nuclear Magnetic Resonance (NMR). These studies are crucial for understanding how the drug is processed within the body and the metabolic pathways it undergoes .
Serum Concentration Measurement
The compound’s concentration in blood serum can be determined using reversed-phase high-performance liquid chromatography (HPLC). This method is vital for pharmacokinetic studies and to monitor the drug levels in patients during therapy .
Ophthalmic Applications
Research indicates that Proxodolol can be used in a thermoreversible hydrogel suspension for ophthalmic applications. This form of delivery is shown to prolong the drug’s action, potentially improving therapeutic outcomes for eye conditions .
Mechanism of Action
Target of Action
Proxodolol primarily targets α-adrenergic receptors and β-adrenoceptors . These receptors play a crucial role in the regulation of cardiovascular functions, including heart rate and blood pressure.
Biochemical Pathways
This can lead to downstream effects such as reduced heart rate and blood pressure .
Pharmacokinetics
Proxodolol exhibits interesting pharmacokinetic properties. After administration, it rapidly penetrates into the aqueous humor of the eye and remains there for up to 120 minutes . A study on rabbits showed that Proxodolol could be detected in blood serum using reversed-phase high-performance liquid chromatography .
Result of Action
The blockade of α-adrenergic and β-adrenoceptors by Proxodolol leads to a reduction in heart rate and blood pressure . This makes it potentially useful in the treatment of cardiovascular diseases such as hypertension and angina pectoris . In a study, Proxodolol demonstrated clinical improvement in congestive heart failure (CHF) patients, with a 14% increase in left ventricular ejection fraction (LVEF) according to echocardiography data .
properties
IUPAC Name |
1-(tert-butylamino)-3-[2-[(3-methoxy-1,2,4-oxadiazol-5-yl)methoxy]phenoxy]propan-2-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O5.ClH/c1-17(2,3)18-9-12(21)10-23-13-7-5-6-8-14(13)24-11-15-19-16(22-4)20-25-15;/h5-8,12,18,21H,9-11H2,1-4H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQEOUWNTUSFDSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(COC1=CC=CC=C1OCC2=NC(=NO2)OC)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClN3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20935921 | |
Record name | 1-(tert-Butylamino)-3-{2-[(3-methoxy-1,2,4-oxadiazol-5-yl)methoxy]phenoxy}propan-2-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20935921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Proxodolol | |
CAS RN |
158446-41-4 | |
Record name | Proxodolol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158446414 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(tert-Butylamino)-3-{2-[(3-methoxy-1,2,4-oxadiazol-5-yl)methoxy]phenoxy}propan-2-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20935921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ZOLEPRODOLOL HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87016Q25GZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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